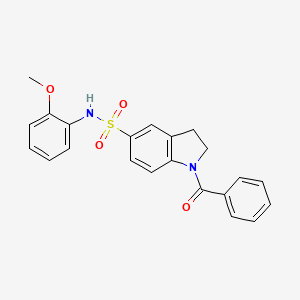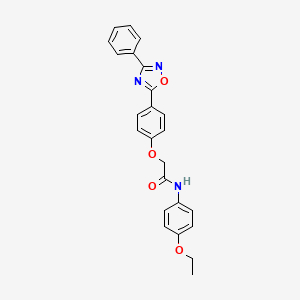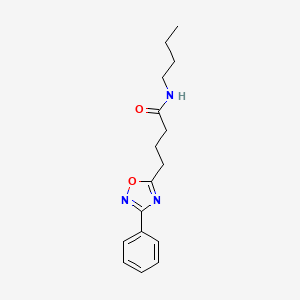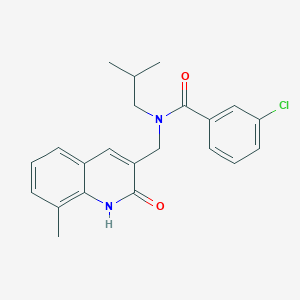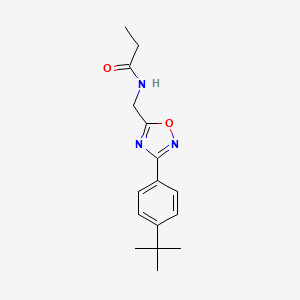
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
Wirkmechanismus
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increase in glutamate levels can have a variety of effects on neuronal activity, including the induction of excitotoxicity.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA can have a variety of effects on biochemical and physiological processes. It has been shown to induce excitotoxicity, which can lead to neuronal death. Additionally, TBOA has been shown to have effects on synaptic plasticity, learning, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages as a research tool. It is a potent inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in various physiological processes. Additionally, TBOA is relatively selective for glutamate transporters, making it a useful tool for studying the specific effects of glutamate transport inhibition. However, TBOA has several limitations as a research tool. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, TBOA has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on TBOA. One area of research is the development of more selective inhibitors of glutamate transporters. Additionally, TBOA has been shown to have effects on synaptic plasticity, learning, and memory, making it a potential target for the development of new drugs for the treatment of neurological disorders. Finally, the role of glutamate in various physiological processes is still not fully understood, and further research on TBOA may shed light on this important area of study.
Conclusion:
In conclusion, TBOA is a complex molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent inhibitor of glutamate transporters, which can have a variety of effects on neuronal activity. While TBOA has several advantages as a research tool, it also has several limitations. However, further research on TBOA may lead to new insights into the role of glutamate in various physiological processes and the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 5-chloromethyl-1,2,4-oxadiazole to yield TBOA. The synthesis of TBOA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can have a variety of effects on neuronal activity.
Eigenschaften
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-13(20)17-10-14-18-15(19-21-14)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJUDIGMFVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










